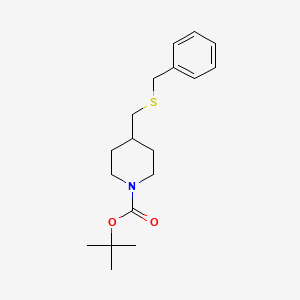
tert-butyl 4-(benzylsulfanylmethyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl 4-(benzylsulfanylmethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperidine ring and a benzylmercaptomethyl group at the 4-position of the piperidine ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(benzylsulfanylmethyl)piperidine-1-carboxylate typically involves the following steps:
Protection of Piperidine: The piperidine ring is first protected by introducing the tert-butoxycarbonyl group. This is usually achieved by reacting piperidine with di-tert-butyl dicarbonate in the presence of a base such as sodium carbonate.
Introduction of Benzylmercaptomethyl Group: The protected piperidine is then reacted with benzylmercaptomethyl chloride under basic conditions to introduce the benzylmercaptomethyl group at the 4-position of the piperidine ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: tert-butyl 4-(benzylsulfanylmethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The benzylmercaptomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the Boc protecting group, yielding the free amine.
Substitution: The benzylmercaptomethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and borane.
Substitution: Typical nucleophiles used in substitution reactions include alkyl halides and acyl chlorides.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Free amine.
Substitution: Various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
tert-butyl 4-(benzylsulfanylmethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl 4-(benzylsulfanylmethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The Boc protecting group provides stability to the piperidine ring, allowing it to participate in various chemical reactions without undergoing degradation. The benzylmercaptomethyl group can interact with nucleophiles or electrophiles, facilitating the formation of new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
1-t-Butoxycarbonyl-4-iodomethylpiperidine: Similar structure but with an iodine atom instead of the benzylmercaptomethyl group.
1-t-Butoxycarbonyl-4-aminomethylpiperidine: Contains an aminomethyl group instead of the benzylmercaptomethyl group.
Uniqueness: tert-butyl 4-(benzylsulfanylmethyl)piperidine-1-carboxylate is unique due to the presence of the benzylmercaptomethyl group, which imparts distinct reactivity and allows for specific chemical transformations that are not possible with other similar compounds.
Eigenschaften
Molekularformel |
C18H27NO2S |
|---|---|
Molekulargewicht |
321.5 g/mol |
IUPAC-Name |
tert-butyl 4-(benzylsulfanylmethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H27NO2S/c1-18(2,3)21-17(20)19-11-9-16(10-12-19)14-22-13-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3 |
InChI-Schlüssel |
CKIVDXKQFMFIGT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CSCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
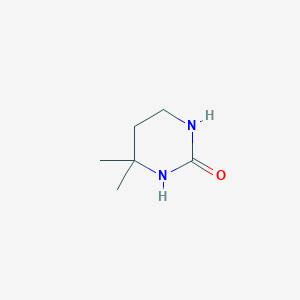

![2-bromo-4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzonitrile](/img/structure/B8575888.png)
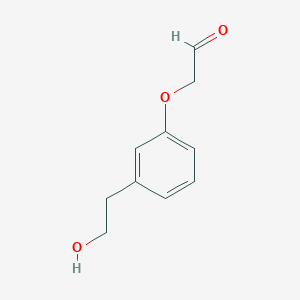
![4-[[4-(Dodecyloxy)benzoyl]oxy]benzoic acid](/img/structure/B8575925.png)
![N-[2,2,2-Trifluoro-1-(4-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B8575930.png)
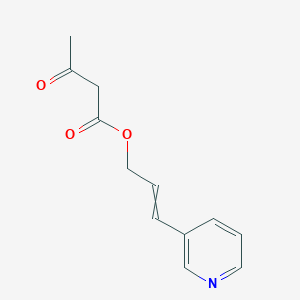

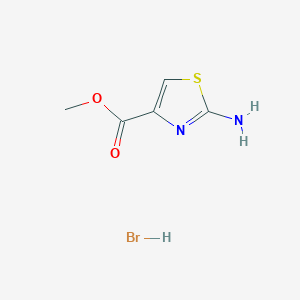
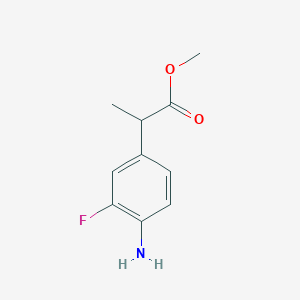

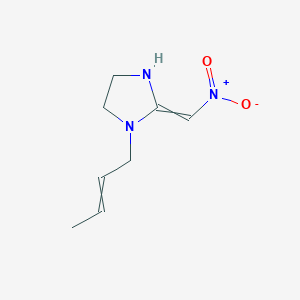
![N-cyclohexyl-5-fluoro-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B8575993.png)

